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Introduction

CAY10734, also known as P22077, is a potent and cell-permeable inhibitor of Ubiquitin
Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role
in regulating the stability of key cellular proteins involved in cell cycle progression, apoptosis,
and tumor suppression.[2][3] One of the most well-characterized substrates of USP7 is MDM2,
an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal
degradation.[3][4] By inhibiting USP7, CAY10734 prevents the deubiquitination of MDM2,
leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels
results in the stabilization and accumulation of p53, which can then activate downstream
pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][4][6]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more
physiologically relevant system for studying cancer biology and drug efficacy compared to
traditional 2D cell cultures. These models better mimic the tumor microenvironment, including
cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The
application of CAY10734 in these advanced in vitro models provides a valuable tool for
investigating its anti-cancer effects in a more translationally relevant context.

Mechanism of Action: The USP7-MDM2-p53
Signaling Pathway
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CAY10734 exerts its anti-cancer effects by targeting the USP7-MDM2-p53 signaling axis. In
normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn,
ubiquitinates p53, marking it for degradation by the proteasome, thus keeping p53 levels low.
Upon treatment with CAY10734, USP7 is inhibited, leading to the destabilization and
degradation of MDM2. The resulting decrease in MDM2 allows for the accumulation and
activation of p53, which can then transcriptionally activate target genes involved in apoptosis
and cell cycle arrest, ultimately leading to tumor cell death.
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Caption: CAY10734 inhibits USP7, leading to p53 stabilization and apoptosis.

Quantitative Data

The following table summarizes the in vitro activity of CAY10734 (P22077) in various cancer
cell lines based on 2D culture experiments. While direct quantitative data for 3D models is
limited in publicly available literature, these values provide a starting point for dose-range
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finding studies in 3D cultures. It is important to note that higher concentrations may be required

in 3D models due to limitations in drug penetration.

. Potency
Compound Target Cell Line Assay Reference
(EC50/1C50)
CAY10734 Cell-free 8.6 uM
uUspP7 [1]
(P22077) assay (EC50)
CAY10734 Cell-free 8.74 uM
USP47 [2]

(P22077) assay (EC50)

IMR-32
CAY10734 o

(Neuroblasto Cell Viability ~5 uM [6]
(P22077)

ma)

NGP
CAY10734 -

(Neuroblasto Cell Viability ~5 uM [6]
(P22077)

ma)

CHLA-255
CAY10734 o

(Neuroblasto Cell Viability ~7 uM [6]
(P22077)

ma)

SH-SY5Y
CAY10734 -

(Neuroblasto Cell Viability ~8 UM [6]
(P22077)

ma)

Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids using
the Liquid Overlay Technique

This protocol describes a general method for forming cancer cell spheroids in ultra-low

attachment plates.

Materials:

e Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
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Complete cell culture medium

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Ultra-low attachment 96-well round-bottom plates

Hemocytometer or automated cell counter

Procedure:

Culture cancer cells in a T-75 flask to 70-80% confluency.

Aspirate the culture medium and wash the cells once with PBS.

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

Neutralize trypsin with 5-7 mL of complete culture medium and collect the cell suspension in
a 15 mL conical tube.

Centrifuge the cell suspension at 200 x g for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

Determine the cell concentration and viability using a hemocytometer or automated cell
counter.

Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well,
requires optimization for each cell line).

Carefully dispense 100 pL of the cell suspension into each well of a 96-well ultra-low
attachment round-bottom plate.

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of
the wells.

Incubate the plate at 37°C in a humidified incubator with 5% CO2.
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» Spheroid formation can be observed within 24-72 hours. Monitor spheroid formation and
morphology daily using a light microscope.

Protocol 2: CAY10734 Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with CAY10734.
Materials:

e Pre-formed cancer cell spheroids in a 96-well plate

e CAY10734 (P22077) stock solution (e.g., 10 mM in DMSO)

o Complete cell culture medium

Procedure:

e Prepare a serial dilution of CAY10734 in complete culture medium to achieve the desired
final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 uM). Include a vehicle control (DMSO) at the
same final concentration as the highest CAY10734 concentration.

» After 3-4 days of spheroid formation (or when spheroids have reached the desired size and
compactness), carefully remove 50 uL of the culture medium from each well.

e Add 50 pL of the prepared CAY10734 dilutions or vehicle control to the respective wells. This
results in a final volume of 100 uL per well.

 Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment
duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Spheroid Viability using a
Luminescent ATP-based Assay

This protocol describes a common method to determine cell viability in 3D spheroids by
measuring ATP levels.

Materials:
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CAY10734-treated spheroids in a 96-well plate

3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Opaque-walled 96-well plates suitable for luminescence measurements

Plate reader with luminescence detection capabilities
Procedure:

» Equilibrate the 3D cell viability reagent and the spheroid plate to room temperature for at
least 30 minutes.

e Add a volume of the viability reagent equal to the volume of culture medium in each well
(e.g., 100 pL of reagent to 100 pL of medium).

» Mix the contents by shaking the plate on an orbital shaker for 5 minutes at a low speed to
induce cell lysis.

e Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the
luminescent signal.

e Measure the luminescence using a plate reader.

o Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Experimental Workflow
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Caption: Workflow for assessing CAY10734 efficacy in 3D spheroids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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